molecular formula C16H16FNO4 B2894340 Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate CAS No. 2279123-40-7

Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate

Cat. No. B2894340
CAS RN: 2279123-40-7
M. Wt: 305.305
InChI Key: KOZUTFVFCHMZDQ-UHFFFAOYSA-N
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Description

“Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate” is a complex organic compound. It contains an aminomethyl group, which is a functional group with formula −CH2−NH2 . It also contains a methoxy group (OCH3) and a benzoate group (C6H5COO-). The presence of these groups could give this compound unique chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aminomethyl group could participate in reactions involving amines, and the benzoate group could undergo reactions typical of carboxylic acids and their derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Environmental Impact and Biodegradability

Research on parabens, which share a benzoate structure with Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate, highlights concerns over environmental persistence and endocrine-disrupting capabilities. Studies have shown that despite wastewater treatments effectively reducing paraben concentrations, they remain detectable in aquatic environments, raising questions about the environmental fate of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Biochemical Interactions and Health Implications

Investigations into the health aspects of related compounds, such as methyl paraben, provide a basis for understanding the biochemical interactions and potential health implications of Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate. These studies delve into the metabolic pathways, indicating rapid absorption, hydrolysis, and excretion in animals, with no evidence of bioaccumulation or significant toxicity at common exposure levels (Soni, Taylor, Greenberg, & Burdock, 2002).

Synthetic Methodologies and Applications

The synthetic methodologies surrounding similar complex organic molecules are of interest for understanding how Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate may be produced and utilized in various research contexts. For instance, studies on the practical synthesis of related compounds provide insight into the challenges and innovations in organic synthesis, potentially applicable to the production and study of Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate (Qiu, Gu, Zhang, & Xu, 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended applications. Potential areas of interest could include exploring its reactivity, studying its potential uses, and investigating its safety and environmental impact .

properties

IUPAC Name

methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-20-15-8-10(16(19)21-2)6-7-14(15)22-13-5-3-4-12(17)11(13)9-18/h3-8H,9,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZUTFVFCHMZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC2=C(C(=CC=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate

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